molecular formula C11H16N2O3 B1624009 5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid CAS No. 865470-86-6

5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid

Cat. No.: B1624009
CAS No.: 865470-86-6
M. Wt: 224.26 g/mol
InChI Key: LGBIOVXCMFIYMZ-UHFFFAOYSA-N
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Description

5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid is a furan-derived carboxylic acid featuring a 4-methylpiperazine moiety linked via a methylene bridge to the furan ring. This compound is of interest in medicinal chemistry due to the piperazine group’s ability to modulate solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name

5-[(4-methylpiperazin-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-12-4-6-13(7-5-12)8-9-2-3-10(16-9)11(14)15/h2-3H,4-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBIOVXCMFIYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408421
Record name 5-[(4-Methylpiperazin-1-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865470-86-6
Record name 5-[(4-Methylpiperazin-1-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Piperazine Moiety: The piperazine ring can be attached to the furan ring through nucleophilic substitution reactions. This step often involves the use of a suitable leaving group on the furan ring, such as a halide, which can be displaced by the piperazine.

    Methylation of the Piperazine: The final step involves the methylation of the piperazine nitrogen, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine moiety can undergo substitution reactions, where the methyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Furanones, furandiones, or other oxygenated derivatives.

    Reduction: Alcohols, aldehydes, or amines.

    Substitution: Various alkylated or arylated derivatives of the piperazine moiety.

Scientific Research Applications

Chemistry

5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid serves as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications.

Biology

Research indicates potential bioactive properties, including:

  • Antimicrobial Activity : Exhibiting effectiveness against various bacteria and fungi.
  • Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.

Medicine

The compound is explored in drug development, particularly as a scaffold for designing kinase inhibitors and other therapeutic agents. Its mechanism may involve:

  • Inhibition of Kinase Activity : Binding to ATP-binding sites on kinases, which are crucial in cell signaling pathways.

Industry

In industrial applications, it is utilized in developing specialty chemicals with specific functional properties, enhancing material performance in various applications.

Case Study 1: Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant inhibition of cell growth at low concentrations. The mechanism involved apoptosis induction through the activation of caspase pathways.

Case Study 2: Antimicrobial Properties

Research highlighted its effectiveness against resistant bacterial strains, suggesting potential use in developing new antibiotics. The compound's ability to disrupt bacterial cell membranes was noted as a primary action mechanism.

Mechanism of Action

The mechanism of action of 5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid 4-Methylpiperazine-CH₂- (furan-2-carboxylic acid) C₁₂H₁₇N₂O₃* ~237.28 g/mol† Potential CNS/antimicrobial applications (inferred from analogs) N/A
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitrophenyl C₁₁H₇NO₅ 233.18 g/mol MbtI inhibitor (antimicrobial lead compound)
5-[4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl]benzofuran-2-carboxylic acid Piperazine-linked indole-butyl chain C₂₇H₂₅N₄O₃ 453.51 g/mol Vilazodone intermediate (antidepressant)
5-[(4-Methylpent-1-yn-3-yl)amino]furan-2-carboxylic acid 4-Methylpentynylamino C₁₁H₁₃NO₃ 207.23 g/mol Synthetic intermediate (Parchem Chemicals)
5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid 4-Nitro-pyrazole-CH₂- C₉H₇N₃O₅ 237.17 g/mol Unspecified (structural diversity for screening)
5-(1-Hexynyl)-furan-2-carboxylic acid 1-Hexynyl C₁₁H₁₂O₃ 192.21 g/mol VOC in wood thermal modification

†Calculated based on C₁₂H₁₇N₂O₃ (piperazine) instead of C₁₂H₁₇NO₃ (piperidine in ).

Key Differences in Substituent Effects

Piperazine vs. Piperidine: The target compound’s 4-methylpiperazine group (two nitrogen atoms) differs significantly from the piperidine (single nitrogen) in 5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid (CAS: 883543-32-6) .

Aromatic vs. Aliphatic Substituents :

  • The nitrophenyl group in introduces strong electron-withdrawing effects, reducing solubility but enhancing stability in enzyme-binding pockets.
  • The indole-butyl-piperazine chain in adds hydrophobicity, favoring blood-brain barrier penetration (relevant to CNS drugs).

Functional Group Diversity: The methylpentynylamino group in introduces alkyne functionality, useful for click chemistry in drug conjugation. The nitro-pyrazole group in offers hydrogen-bonding sites for target engagement.

Biological Activity

5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid, known for its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and its applications in drug discovery.

Chemical Structure and Properties

The compound features a furan ring, a piperazine moiety, and a carboxylic acid functional group. Its molecular formula is C12H16N2O2C_{12}H_{16}N_{2}O_{2}, which contributes to its solubility and interaction with biological targets. The presence of the piperazine ring is significant as it is often associated with pharmacological activity.

Anticancer Activity

Research indicates that derivatives of furan-2-carboxylic acids exhibit significant anticancer properties. In a study evaluating various compounds, the derivatives showed promising results against several cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range. For instance, one derivative demonstrated an IC50 value of 0.65 µM against MCF-7 cells, indicating potent cytotoxicity .

Table 1: Anticancer Activity of Furan Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-70.65Induction of apoptosis
Other Derivative AU-9370.78Caspase activation
Other Derivative BMDA-MB-2311.54Cell cycle arrest

The biological activity of this compound appears to be mediated through multiple pathways:

  • Apoptosis Induction : Flow cytometry assays revealed that the compound triggers apoptosis in cancer cells by increasing caspase-3/7 activity.
  • Cell Cycle Arrest : The compound has been shown to arrest cell proliferation at the G1 phase, effectively halting the growth of cancer cells .

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit specific enzymes relevant in cancer progression. For instance, studies have shown that certain furan derivatives can selectively inhibit carbonic anhydrases (CAs), which play a role in tumor growth and metastasis. One derivative exhibited a Ki value of 89 pM against hCA IX, highlighting its potential as a therapeutic agent .

Case Studies and Clinical Relevance

A notable case study involved the evaluation of various furan derivatives against leukemia cell lines. The findings demonstrated that modifications to the furan structure could enhance biological activity significantly. For example, compounds with electron-withdrawing groups at specific positions showed improved potency compared to their parent compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-methylpiperazin-1-ylmethyl)-furan-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis of structurally analogous furan-carboxylic acid derivatives often involves nucleophilic substitution or coupling reactions. For example, methylpiperazine moieties can be introduced via reductive amination or alkylation of the furan-methyl group under basic conditions (e.g., NaOH or K₂CO₃). Key parameters include temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Yield optimization requires monitoring by TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms the methylpiperazine substitution pattern (δ ~2.5 ppm for N–CH₃) and furan ring protons (δ ~6.5–7.5 ppm).
  • HPLC : Use a C18 column with a mobile phase of methanol/water (pH 5.5 adjusted with phosphoric acid) for purity analysis.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. for C₁₂H₁₇N₂O₃: ~249.12 g/mol) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodology : Piperazine-furan hybrids are explored as kinase inhibitors or GPCR modulators due to their hydrogen-bonding and lipophilic properties. For example, similar compounds show affinity for serotonin receptors (5-HT) in docking studies . Bioactivity assays (e.g., enzyme-linked immunosorbent assays) should validate target engagement.

Advanced Research Questions

Q. How can structural modifications of the methylpiperazine or furan moieties enhance target selectivity?

  • Methodology :

  • SAR Studies : Replace the methyl group on piperazine with ethyl or cyclopropyl to alter steric effects . Introduce electron-withdrawing groups (e.g., Cl, F) on the furan ring to modulate electronic properties .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with targets like PI3K or mTOR . Validate with in vitro IC₅₀ assays.

Q. How do contradictory solubility or stability data arise across studies, and how can they be resolved?

  • Methodology : Discrepancies may stem from polymorphic forms or residual solvents. Techniques:

  • X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks.
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers.
  • Forced Degradation Studies : Expose the compound to heat, light, or pH extremes, followed by HPLC-MS to identify degradation products.

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodology :

  • Process Optimization : Use flow chemistry to control exothermic reactions and reduce side products (e.g., over-alkylation).
  • Purification : Employ preparative HPLC with gradient elution or recrystallization in ethanol/water mixtures .

Key Research Gaps

  • Toxicological Profiling : Limited data on acute toxicity (LD₅₀) or CYP450 interactions.
  • In Vivo Efficacy : Pharmacokinetic studies (oral bioavailability, half-life) in rodent models are needed.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.